Allyl glycidyl ether

Übersicht

Beschreibung

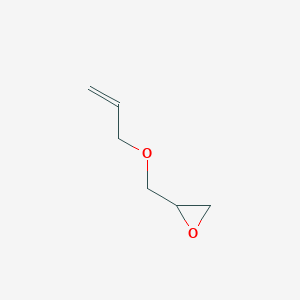

Allyl glycidyl ether (AGE, CAS 106-92-3) is a bifunctional compound containing both an epoxy group and an allyl group. This unique structure enables its reactivity in polymerization, crosslinking, and functionalization reactions. AGE is widely used in synthesizing resins, coatings, adhesives, and amphiphilic copolymers for drug delivery . Its applications span industries such as electronics, pharmaceuticals, and materials science, though its genotoxicity necessitates careful handling .

Vorbereitungsmethoden

Traditional Synthesis Methods of Allyl Glycidyl Ether

Open-Loop Closed-Loop Two-Step Method

The conventional open-loop closed-loop method involves two sequential reactions: ring-opening of epichlorohydrin with allyl alcohol, followed by ring-closure to form the epoxide group. In the first step, allyl alcohol reacts with epichlorohydrin in the presence of catalysts such as Lewis acids (e.g., BF₃·Et₂O) to produce the intermediate 1-allyloxy-3-chloro-2-propanol. The second step employs aqueous sodium hydroxide to eliminate HCl and form the epoxide ring .

Historically, this method faced limitations, including low yields (<80%) due to poor catalyst selectivity and operational complexity from sodium chloride precipitation during ring-closure. The necessity to filter solid NaCl added cost and prolonged production cycles .

Phase Transfer Catalysis (PTC)

Phase transfer catalysis utilizes quaternary ammonium salts to facilitate reactions between immiscible phases. In AGE synthesis, PTC enables the reaction of allyl alcohol with epichlorohydrin under alkaline conditions. While this method avoids intermediate isolation, it suffers from product purification challenges and high raw material consumption, leading to elevated production costs .

Sodium Alkoxide Method

This approach involves generating allyl sodium alkoxide by reacting allyl alcohol with sodium hydroxide, which subsequently reacts with epichlorohydrin. Although this method minimizes side reactions, it requires stringent moisture control and generates stoichiometric amounts of sodium chloride, complicating large-scale implementation .

Advanced Two-Step Synthesis with Ternary Catalysts

Catalyst Composition and Reaction Mechanism

The patent CN103333137A introduces a ternary composite catalyst system comprising boron trifluoride diethyl etherate (BF₃·Et₂O), tin tetrachloride (SnCl₄), and tin dichloride (SnCl₂). This catalyst enhances selectivity and reaction rates by synergistically activating both the epoxide and hydroxyl groups. The molar ratio of BF₃·Et₂O:SnCl₂:SnCl₄ is optimized at 1:0.1–0.5:0.1–0.5, ensuring high yield and minimal isomerization .

Ring-Opening Reaction

In the first step, excess allyl alcohol reacts with epichlorohydrin at 75–95°C. The ternary catalyst promotes nucleophilic attack by allyl alcohol on the less substituted carbon of epichlorohydrin, forming 1-allyloxy-3-chloro-2-propanol. Unreacted allyl alcohol is distilled and recycled, achieving >95% atom economy .

Ring-Closure Reaction

The intermediate is treated with 20–23% aqueous NaOH at 30–50°C to induce dehydrochlorination. The absence of concentrated NaOH minimizes NaCl precipitation, eliminating filtration steps. The final product is isolated via distillation, yielding AGE with >99% purity and >91% yield (based on epichlorohydrin) .

Experimental Optimization and Scalability

Laboratory-Scale Syntheses

Table 1 summarizes key parameters from the patent’s examples, illustrating the impact of catalyst loading and temperature on yield and purity.

Table 1: Optimization of AGE Synthesis Parameters

| Example | Catalyst (g) | Temp (°C) | NaOH Conc. (%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 0.8 | 90 | 22 | 91.44 | 99.41 |

| 2 | 0.6 | 85 | 23 | 91.30 | 99.62 |

| 3 | 0.4 | 80 | 20 | 91.05 | 99.51 |

| 4* | 0.7 (SnCl₂) | 85 | 21 | 68.08 | 99.04 |

*Comparative example using only SnCl₂ highlights the ternary catalyst’s necessity .

Industrial-Scale Production

The patent validates scalability in a 1,000-L reactor, achieving 91.55% yield at 85°C with 1.9 kg of ternary catalyst. Process economics benefit from allyl alcohol recycling , reducing raw material costs by ~30% compared to traditional methods .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for AGE Synthesis

| Method | Yield (%) | Purity (%) | Cost (Relative) | Complexity |

|---|---|---|---|---|

| Open-Loop Closed-Loop | 91–92 | >99 | Low | Moderate |

| Phase Transfer | 75–80 | 85–90 | High | High |

| Sodium Alkoxide | 70–75 | 90–95 | Moderate | High |

The ternary catalyst method outperforms alternatives in yield, purity, and operational simplicity, making it the industry benchmark for AGE production .

Side Reactions and Mitigation Strategies

Isomerization of Allyl Groups

During polymerization, AGE’s allyl group may isomerize to cis-prop-1-enyl ethers, altering reactivity. Studies show isomerization is temperature-dependent, with <1% occurrence at <40°C . Maintaining low temperatures during storage and processing mitigates this issue.

Epoxide Ring-Opening

Trace moisture or protic impurities can prematurely open the epoxide ring, forming diols. Rigorous drying of reagents and inert atmosphere use are essential .

Analyse Chemischer Reaktionen

Chemical Reactions Involving Allyl Glycidyl Ether

AGE's reactivity is primarily attributed to its epoxide and allyl groups, which can undergo various transformations:

3.1. Ring-Opening Reactions

The epoxide group in AGE can undergo nucleophilic ring-opening reactions. These reactions can be catalyzed by bases or acids, leading to the formation of alcohols or other functionalized compounds. For instance:

-

Nucleophilic Attack : Nucleophiles such as amines or alcohols can attack the epoxide, resulting in the formation of hydroxyalkyl ethers .

3.2. Polymerization Reactions

AGE can also participate in polymerization processes:

-

Cationic Polymerization : Under acidic conditions, AGE can polymerize to form poly(this compound), which exhibits low polydispersity indices and controlled molecular weights .

-

Anionic Polymerization : Using alkoxide initiators, AGE can be polymerized under mild conditions, yielding polymers with specific functionalities that are useful in various applications such as drug delivery systems and coatings .

3.3. Functionalization Reactions

The allyl group allows for further functionalization through reactions such as thiol-ene click chemistry. This enables the introduction of diverse functional groups into polymers derived from AGE, enhancing their applicability in fields like bioconjugation and material science .

Research Findings on Chemical Reactions

Recent studies have focused on optimizing the conditions for AGE reactions to improve yield and selectivity:

-

Temperature Influence : The degree of isomerization during polymerization is significantly affected by temperature. Lower temperatures (below 40 °C) minimize isomerization, while higher temperatures increase the formation of cis-prop-1-enyl isomers .

-

Base Composition : The choice of base during etherification reactions impacts product properties and reaction kinetics. Studies have shown that using mixed bases improves the efficiency of cellulose etherification with AGE .

Table 2: Influence of Temperature on Isomerization

| Temperature (°C) | % Isomerization |

|---|---|

| 30 | 0 |

| 60 | 3.9 |

| 80 | 8.3 |

| 100 | 16.6 |

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Synthesis of Poly(Allyl Glycidyl Ether)

AGE can be polymerized to form poly(this compound) (PAGE), which exhibits low glass transition temperatures and high chemical flexibility. PAGE can be synthesized through controlled polymerization methods, yielding polymers with specific molar masses and polydispersity indices. This control over polymer properties is crucial for tailoring materials for specific applications, such as drug delivery systems and bioconjugation .

Functionalization Potential

The pendant allyl groups in PAGE allow for thiol-ene coupling reactions, enabling the incorporation of various functional groups without the need for complex protection-deprotection strategies. This modularity enhances the applicability of PAGE in therapeutics and catalysis .

Drug Delivery Systems

Micellar Drug Delivery Vehicles

PAGE has been explored as a component in micellar systems for drug delivery. For instance, poly(ethylene oxide)-b-poly(this compound) (PEO-PAGE) has been utilized to create micelles that can encapsulate therapeutic agents like doxorubicin. These micelles can be engineered to release drugs in response to pH changes, making them suitable for targeted cancer therapies .

Star-Shaped Block Copolymers

Research has demonstrated the synthesis of star-shaped block copolymers using AGE and poly(ethylene glycol) (PEG), resulting in enhanced drug stabilization and dissolution profiles. These copolymers have shown promise in improving the bioavailability of poorly soluble drugs through amorphous solid dispersions .

Advanced Materials

Vulcanizable Elastomers

AGE can be copolymerized with propylene oxide to produce vulcanizable elastomers, which are valuable in various industrial applications due to their enhanced mechanical properties and thermal stability . The dual reactivity of AGE allows it to participate in both epoxy and allylic polymerization processes, leading to materials with desirable characteristics.

Biocompatibility and Environmental Responsiveness

PAGE-derived polyampholytes exhibit low cytotoxicity and can form pH-responsive coacervates, making them suitable for biomedical applications. These properties are particularly relevant in developing smart materials that respond to environmental stimuli .

Case Studies

Wirkmechanismus

The mechanism of action of allyl glycidyl ether involves its reactive alkene and epoxide groups. The epoxide group can undergo ring-opening reactions, leading to the formation of diols or other derivatives . The alkene group can participate in polymerization or substitution reactions, forming various polymers or substituted derivatives . These reactions are facilitated by catalysts such as boron trifluoride (BF3) and strong acids or bases .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Catalytic Reactions

AGE’s polarity significantly influences its behavior in catalytic processes. In hydro-silylation reactions, AGE causes rapid leaching of platinum and rhodium complexes with NTf₂ anions due to its polarity, reducing catalyst efficiency over cycles. Non-polar substrates like 1-octene show stable catalytic activity under the same conditions .

In aminolysis reactions using molybdenum-promoted ZrO₂ catalysts, AGE exhibits high reaction rates comparable to tert-butyl glycidyl ether but outperforms cyclohexene oxide. Solvent choice also impacts activity: in THF, AGE achieves high conversion (100% in 8 h), whereas toluene, hexane, or ethanol result in low activity .

Table 1: Catalytic Performance of AGE vs. Other Substrates

Epoxidation and CO₂ Cycloaddition

In epoxidation reactions, Ti-MWW and TS-1 ZSM-5 catalysts convert allyl alcohol to AGE with 73% efficiency, comparable to styrene oxide . For CO₂ fixation, AGE (boiling point: 154°C) shows intermediate conversion (70–90%) under mild conditions, outperforming aromatic epoxides like phenyl glycidyl ether (245°C, <50% conversion) but matching aliphatic counterparts like butyl glycidyl ether .

Table 2: CO₂ Cycloaddition Performance

| Epoxide | Boiling Point (°C) | Catalyst | Conversion (%) | Reference |

|---|---|---|---|---|

| AGE | 154 | Zn-DPA | >90 | |

| Butyl glycidyl ether | 256 | Zn-DPA | >90 | |

| Phenyl glycidyl ether | 245 | MIL-101(Cr) | <50 |

Polymer Modification and Toxicity

AGE enhances flexibility in melamine-formaldehyde (MF) resins, extending storage duration to >90 days. However, its toxicity limits use compared to safer modifiers like benzoguanamine, which improve tensile strength (5.08 MPa vs. conventional MF) and flame retardancy without genotoxic risks .

In contrast, AGE’s epoxy group enables covalent drug immobilization in amphiphilic copolymers, facilitating dual loading of doxorubicin (covalent) and paclitaxel (hydrophobic). Increasing AGE content raises aggregate size (50–200 nm) and broadens size distribution .

DNA Adduct Formation and Stability

AGE forms stable DNA adducts at N-7-guanine (half-life: 38 h) and N-1-adenine (half-life: >48 h) in double-stranded DNA.

Biologische Aktivität

Allyl glycidyl ether (AGE), a compound with the CAS number 106-92-3, is primarily used as an intermediate in the production of resins and as a stabilizer for various chemical formulations. Understanding its biological activity is crucial due to its potential health impacts, especially in occupational settings. This article reviews the biological effects of AGE based on diverse research findings, including toxicity studies, genotoxicity, and reproductive effects.

AGE is a glycidyl ether characterized by an allyl group attached to an epoxide. This structure contributes to its reactivity and potential biological effects.

Inhalation Studies

A significant body of research has focused on the inhalation toxicity of AGE. The National Toxicology Program (NTP) conducted studies on Osborne-Mendel rats and B6C3F1 mice exposed to AGE for varying durations (2 weeks to 2 years). Key findings include:

- Acute Toxicity : In a two-week study, exposure concentrations up to 500 ppm resulted in high mortality rates among rats, while lower concentrations showed significant respiratory inflammation .

- Chronic Exposure : Long-term exposure revealed nonneoplastic lesions in the nasal passages of both rats and mice, including inflammation and metaplasia. Neoplastic lesions such as adenomas and carcinomas were observed in male mice exposed to 10 ppm .

| Study Duration | Species | Concentration (ppm) | Observed Effects |

|---|---|---|---|

| 2 weeks | Rats | 500 | High mortality, nasal inflammation |

| 13 weeks | Mice | 10 | Nasal tumors, respiratory lesions |

| 2 years | Rats | 10 | Neoplastic lesions in nasal passage |

Genotoxicity

AGE has been evaluated for its potential genotoxic effects through various assays:

- Bacterial Mutagenesis : Studies using Salmonella typhimurium indicated that AGE could induce mutations, suggesting its potential as a genotoxic agent .

- Mammalian Cell Studies : Tests on Chinese hamster ovary (CHO) cells also demonstrated genotoxic effects, reinforcing concerns regarding its mutagenic properties .

Reproductive and Developmental Toxicity

Research on reproductive toxicity revealed mixed results:

- Male Reproductive Effects : In an eight-week exposure study, male rats showed reduced mating performance; however, sperm motility and count were unaffected .

- Female Reproductive Effects : No significant reproductive deficiencies were noted in female rats or mice after exposure to AGE .

Dermal Absorption

The dermal absorption potential of AGE was assessed through studies where it was applied to the skin of mice. Results indicated that AGE could be absorbed through the skin, leading to measurable levels of hemoglobin adducts in the bloodstream . This highlights a potential risk for workers handling this compound without adequate protective measures.

Case Studies and Occupational Exposure

Occupational exposure studies have shown that workers handling AGE-containing materials can develop contact allergies. In one case involving resin workers, a high prevalence of skin reactions was reported following exposure to epoxy resins containing AGE .

Q & A

Basic Research Questions

Q. What are the key functional groups in AGE, and how do they influence its reactivity in polymer synthesis?

AGE contains two reactive moieties: an allyl group (C=C) and an epoxy group (oxirane). The allyl group participates in radical polymerization or thiol-ene "click" reactions, while the epoxy ring undergoes nucleophilic addition (e.g., with hydroxyl or amine groups). This dual functionality enables AGE to act as a crosslinker or copolymer in materials like coatings and adhesives .

- Methodological Insight : Use H-NMR to track epoxy ring hydrolysis (half-life ~1.5 hours at pH 6, 60°C) and Raman spectroscopy (1640 cm alkene peak) to confirm covalent bonding to polysaccharides .

Q. How can AGE be synthesized and characterized for functionalization of biopolymers like cellulose?

AGE is grafted onto polysaccharides (e.g., carboxymethylcellulose) via epoxide-alcohol ligation in basic aqueous media.

- Protocol :

React AGE with polysaccharide hydroxyl groups at 60°C (stoichiometric NaOH, 20 g/L AGE).

Purify via dialysis to remove unreacted AGE.

Validate using H-NMR (epoxy ring protons at 2.78–3.35 ppm) and FT-IR/Raman (C=C and epoxy vibrations) .

Q. What are the stability considerations for AGE in aqueous solutions during experiments?

AGE’s epoxy ring hydrolyzes in water, forming glycerol derivatives. At pH 6 and 60°C, 90% hydrolysis occurs within 8 hours.

- Recommendation : Limit reaction times to <7 hours for polysaccharide functionalization. Use anhydrous solvents or low temperatures (4°C storage) to prolong stability .

Advanced Research Questions

Q. How do reactivity ratios affect copolymerization kinetics of AGE with acrylonitrile (AN) or methyl acrylate (MA)?

In γ-ray-initiated copolymerization with AN, reactivity ratios are and , indicating AN incorporation dominates. For free-radical copolymerization with MA, chain-transfer agents (e.g., benzyl imidazole-carbodithioate) enable controlled living polymerization.

- Analysis : Use Mayo-Lewis plots and nonlinear least-squares fitting to determine reactivity ratios. Monitor conversion via H-NMR or UV spectroscopy .

Q. Why does catalyst leaching occur in AGE hydrosilylation, and how can it be mitigated?

Platinum/rhodium catalysts (e.g., Pt(NTf)) leach in polar systems due to AGE’s polarity.

- Solution : Use bromide-anchored catalysts (e.g., PtBr) for improved stability. Confirm leaching via ICP-MS and compare activity over multiple cycles .

Q. How does pulsed plasma polymerization optimize epoxy retention in AGE-derived thin films?

Plasma parameters (duty cycle: 1 ms/20 ms) maximize epoxy functionality retention (~80% epoxy groups preserved).

- Characterization : Validate via XPS (C-O-C peak at 286.5 eV) and ToF-SIMS. Applications include protein immobilization (lysozyme adsorption reduced by >90% with ethanolamine blocking) .

Q. What are the trade-offs in using AGE for melamine resin (MF) modification?

AGE increases MF flexibility and flame retardancy (compressive strength: 5.08 MPa vs. 0.29 MPa for unmodified MF) but introduces toxicity risks.

- Alternatives : Combine with polyvinyl alcohol (PVA) for reduced toxicity. Monitor free formaldehyde (<0.05 ppm) via HPLC .

Q. Data Contradictions and Resolutions

Q. Key Research Trends

Eigenschaften

IUPAC Name |

2-(prop-2-enoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWYGACWGAICNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-25-2 | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9039232 | |

| Record name | Allyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl glycidyl ether appears as a colorless liquid with a pleasant odor. Slightly less dense than water and insoluble in water. Hence floats on water. Poisonous by ingestion and mildly toxic by inhalation and skin contact. Very irritating to skin and eyes. Used to make other chemicals., Dry Powder; Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

309 °F at 760 mmHg (NTP, 1992), 153.9 °C AT 760 MM HG, 154 °C, 309 °F | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

135 °F (NTP, 1992), 57 °C, 135 °F (OPEN CUP), 45 °C c.c., 135 °F | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), 14.1% IN WATER; MISCIBLE WITH ACETONE, TOLUENE, & OCTANE, Solubility in water, g/100ml: 14 (freely soluble), 14% | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.969 at 68 °F (NTP, 1992) - Less dense than water; will float, SP GR: 0.9698 AT 20 °C/40 °C, Relative density (water = 1): 0.97, 0.97 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.32 @ 25 °C (AIR= 1), Relative vapor density (air = 1): 3.9, 3.94 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.6 mmHg at 68 °F ; 5.8 mmHg at 86 °F (NTP, 1992), 4.7 [mmHg], 4.7 MM HG AT 25 °C, Vapor pressure, kPa at 25 °C: 0.63, 2 mmHg | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid ... | |

CAS No. |

106-92-3 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2,3-epoxypropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC0791894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxirane, ((2-propenyloxy)methyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RRD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-148 °F (NTP, 1992), FREEZING POINT: FORMS GLASS @ -100 °C, -100 °C, -148 °F [forms glass] | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.